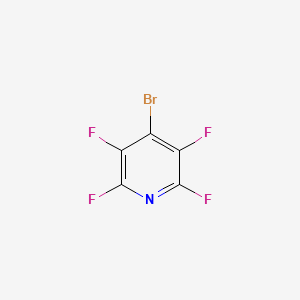

4-Bromo-2,3,5,6-tetrafluoropyridine

Descripción

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

Fluorinated heterocyclic compounds are of paramount importance in modern chemical research, primarily due to the unique properties conferred by the fluorine atom. numberanalytics.comnih.gov The introduction of fluorine into a heterocyclic scaffold can dramatically alter a molecule's physical, chemical, and biological characteristics. numberanalytics.com Fluorine's high electronegativity and small size contribute to the formation of strong carbon-fluorine bonds, which can enhance metabolic stability and lipophilicity, crucial factors in the design of pharmaceuticals and agrochemicals. numberanalytics.comtandfonline.comrsc.org Consequently, a significant percentage of commercialized drugs and crop protection agents contain fluorine. numberanalytics.com The strategic incorporation of fluorine can also modulate the basicity of the heteroatom in the ring, influencing the molecule's binding affinity to biological targets. tandfonline.com In materials science, fluorinated heterocycles are integral to the development of advanced materials with unique optical and electronic properties, such as liquid crystals and organic light-emitting diodes (OLEDs). numberanalytics.comnumberanalytics.com

Overview of the Structural and Electronic Landscape of Polyhalogenated Pyridines

Polyhalogenated pyridines, including 4-Bromo-2,3,5,6-tetrafluoropyridine, possess a distinct structural and electronic profile that dictates their reactivity. The pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom. The presence of multiple halogen atoms, particularly the highly electronegative fluorine atoms, further depletes the electron density of the aromatic ring. This electron deficiency makes the pyridine core highly susceptible to nucleophilic attack. mdpi.comnih.gov The positions on the ring are not all equivalent; the 4-position (para to the nitrogen) and the 2- and 6-positions (ortho to the nitrogen) are significantly activated towards nucleophilic aromatic substitution (SNAr). nih.gov The bromine atom in this compound introduces an additional layer of reactivity, serving as a versatile handle for various cross-coupling reactions. This unique combination of a highly fluorinated, electron-poor ring and a reactive C-Br bond makes this compound a valuable and versatile building block in organic synthesis.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2,3,5,6-tetrafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5BrF4N/c6-1-2(7)4(9)11-5(10)3(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCGGIUJABHGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188609 | |

| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3511-90-8 | |

| Record name | 4-Bromotetrafluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3511-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003511908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3,5,6-tetrafluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Reactivity of 4 Bromo 2,3,5,6 Tetrafluoropyridine

Synthetic Methodologies for the Preparation of 4-Bromo-2,3,5,6-tetrafluoropyridine

The primary synthetic route to this compound involves the reaction of pentafluoropyridine (B1199360) with a suitable nucleophile. ontosight.ai While direct bromination can be challenging, the high reactivity of pentafluoropyridine towards nucleophilic aromatic substitution at the 4-position provides an efficient pathway. mdpi.comnih.gov Although specific details on the direct synthesis of this compound from pentafluoropyridine are not extensively detailed in the provided search results, the general reactivity pattern of pentafluoropyridine strongly suggests this approach. For instance, pentafluoropyridine readily reacts with a wide range of nucleophiles, selectively at the 4-position. mdpi.com

Chemical Reactivity and Functionalization

This compound is a versatile substrate for a variety of chemical transformations, enabling the synthesis of a diverse array of more complex molecules. Its reactivity is characterized by both the C-Br bond, which is amenable to cross-coupling reactions, and the highly activated tetrafluoropyridine ring, which can undergo further nucleophilic substitution.

The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted pyridine (B92270) with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds, for instance, in the synthesis of biaryl compounds. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the bromo-substituted pyridine and a terminal alkyne. soton.ac.uknih.gov This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt and is instrumental in the synthesis of alkynyl-substituted pyridines. soton.ac.ukarkat-usa.org These products can serve as precursors for more complex heterocyclic structures. soton.ac.uk

Hartwig-Buchwald Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the bromo-substituted pyridine and an amine. wikipedia.orgorganic-chemistry.org This is a crucial transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals and other bioactive molecules. wikipedia.orgnih.gov

The highly electron-deficient nature of the tetrafluoropyridine ring makes it susceptible to nucleophilic aromatic substitution, even under relatively mild conditions. mdpi.com While the 4-position is already occupied by bromine, the remaining fluorine atoms, particularly at the 2- and 6-positions, can be displaced by strong nucleophiles. This reactivity allows for the sequential introduction of different functional groups onto the pyridine ring, further expanding its synthetic utility. mdpi.comnih.gov

Applications of 4 Bromo 2,3,5,6 Tetrafluoropyridine

Intermediate in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of novel pharmaceutical compounds. ontosight.aiontosight.ai The tetrafluoropyridine motif is a bioisostere for other aromatic systems and can be used to modulate the physicochemical properties of a drug candidate, such as its metabolic stability, lipophilicity, and binding affinity. numberanalytics.comtandfonline.comrsc.org The bromine atom allows for the facile introduction of various pharmacophoric groups through cross-coupling reactions, enabling the exploration of structure-activity relationships.

Building Block in Materials Science

In the field of materials science, this compound is utilized in the synthesis of advanced materials with tailored properties. numberanalytics.comontosight.ai The high fluorine content can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. numberanalytics.com For example, it can be incorporated into polymers for applications in OLEDs or as a precursor for fluorinated ionic liquids, which are of interest for their unique solvent properties and potential use in various industrial processes. mdpi.com

Precursor in Agrochemical Synthesis

Similar to its role in medicinal chemistry, this compound is a valuable precursor for the development of new agrochemicals, such as pesticides and herbicides. ontosight.aichemicalbook.com The incorporation of the tetrafluoropyridyl moiety can enhance the efficacy and selectivity of the active ingredient.

Advanced Applications of 4 Bromo 2,3,5,6 Tetrafluoropyridine and Derived Functional Materials

Contributions to Pharmaceutical and Medicinal Chemistry Research

The highly fluorinated pyridine (B92270) core of 4-Bromo-2,3,5,6-tetrafluoropyridine is a privileged scaffold in medicinal chemistry, offering a unique combination of properties that can be exploited to enhance the efficacy and pharmacokinetic profiles of drug candidates.

Function as a Key Intermediate for the Synthesis of Bioactive Molecules

This compound serves as a critical starting material for the synthesis of a wide range of bioactive molecules. Its utility lies in the selective replacement of the bromine atom or one or more fluorine atoms, allowing for the introduction of various functional groups and the construction of complex molecular architectures.

One notable application is in the preparation of precursors for ionic liquids (ILs). For instance, the nucleophilic aromatic substitution of pentafluoropyridine (B1199360) with 4-(2-bromoethyl)phenol (B83804) yields 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine, a versatile precursor for novel ionic liquids. mdpi.com This highlights the ability to use the tetrafluoropyridine ring to build specialized molecules with potential applications in various fields.

Furthermore, this compound is instrumental in synthesizing complex heterocyclic structures. It has been used in the two-step synthesis of 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide. mdpi.com This process involves the initial reaction of 4-methylimidazole (B133652) with bromopentafluorobenzene (B106962) to form 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-methylimidazole, which is then further reacted to produce the final imidazolium (B1220033) salt. mdpi.com Such compounds are of interest in crystal engineering due to the interplay of various intermolecular interactions. mdpi.com

The reactivity of the bromine atom in this compound is also exploited in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex substituted pyridines. sigmaaldrich.com This versatility makes it a valuable building block for creating libraries of compounds for drug discovery screening.

Design and Synthesis of Novel Drug Scaffolds Incorporating Fluorinated Pyridine Moieties

The fluorinated pyridine moiety is a key component in the design of novel drug scaffolds, and this compound provides a direct route to these structures. The introduction of a tetrafluoropyridine ring can significantly alter the physicochemical properties of a molecule, influencing its biological activity.

Researchers have synthesized various fluorinated 1H-pyrrolo[2,3-b]pyridine derivatives as potential agents for dopamine (B1211576) D4 receptor imaging using positron emission tomography (PET). nih.gov By starting with fluorinated pyridine building blocks, scientists can create ligands with high affinity and selectivity for specific biological targets. nih.gov In one study, several such derivatives showed promising in vitro binding properties. nih.gov

The pyridine nucleus is a common feature in many bioactive compounds and FDA-approved drugs. acs.org The synthesis of novel pyridine-based compounds as potential PIM-1 kinase inhibitors, which are implicated in cancer, demonstrates the ongoing interest in this scaffold. acs.org The ability to functionalize the pyridine ring, a process facilitated by reactive intermediates like this compound, is crucial for developing new anticancer drugs. acs.org

The synthesis of bis(pyridine) ligands from halogenated pyridines for applications in catalysis and materials science further illustrates the importance of these scaffolds. ossila.com For example, 2-bromo-4-fluoropyridine (B1291336) has been used to create ligands for organoiridium complexes and to stabilize iodine cations for halogenating reagents. ossila.com

| Lead Compound/Scaffold | Target/Application | Key Synthetic Strategy | Reference |

| 1H-pyrrolo[2,3-b]pyridine derivatives | Dopamine D4 receptor imaging (PET) | Synthesis from fluorinated pyridine precursors | nih.gov |

| Pyridine-based compounds | PIM-1 Kinase Inhibition (Anticancer) | Synthesis of novel pyridine derivatives | acs.org |

| Bis(pyridine) ligands | Catalysis and Materials Science | Functionalization of halogenated pyridines | ossila.com |

Impact of Fluorine Substitution on Biological Activity and Drug Design Principles

The substitution of hydrogen with fluorine in drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. nih.govnih.govnih.gov The unique characteristics of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's potency, conformation, metabolism, and membrane permeability. nih.govresearchgate.net

Fluorine substitution can lead to enhanced binding affinity to target proteins. This is often attributed to the ability of fluorine to engage in favorable electrostatic interactions and to alter the pKa of nearby functional groups, thereby influencing the charge state and ionic interactions. mdpi.com The introduction of fluorine can also block metabolic pathways, leading to increased metabolic stability and a longer duration of action. researchgate.net

However, the effect of fluorine substitution is not always predictable and can sometimes be detrimental to biological activity. For example, a study on classical cannabinoids found that the substitution of a fluorine atom at the C-1 position of tetrahydrocannabinols (THCs) significantly decreased their binding affinity for the CB1 receptor. nih.gov This underscores the importance of carefully considering the position of fluorine substitution in drug design.

The strategic placement of fluorine can also influence the conformation of a molecule. In carbohydrates, for instance, fluorine incorporation can introduce gauche effects and stabilize "non-natural" conformations, which can impact their interaction with biological targets. mdpi.com

Key Effects of Fluorine Substitution in Drug Design:

Increased Potency: Can enhance binding affinity through favorable electrostatic interactions. nih.gov

Metabolic Stability: Blocks sites of metabolic oxidation, increasing the drug's half-life. researchgate.net

Altered Conformation: Can influence molecular shape and interaction with targets. mdpi.com

Modulated Physicochemical Properties: Affects lipophilicity, membrane permeability, and pKa. nih.govresearchgate.net

Development of Hybrid Antimicrobial Agents and Other Bioactive Compounds

The versatile reactivity of fluorinated pyridines, including derivatives of this compound, allows for their incorporation into hybrid molecules designed to have enhanced biological activity. This approach involves combining the fluorinated pyridine scaffold with other pharmacophores to create novel compounds with potentially synergistic or multi-target effects.

In the quest for new antimicrobial agents to combat drug-resistant bacteria, researchers have developed novel pyridazinone scaffolds. acs.org By modifying the core structure of a natural product with pyridine and pyrimidine (B1678525) moieties, significant antibacterial activity against Klebsiella pneumoniae was achieved. acs.org The synthesis of these hybrid molecules often involves the condensation of a core structure with functionalized aryl hydrazines, a strategy that could be adapted to include fluorinated pyridine hydrazines derived from this compound.

The hybridization of a 1,3,4-oxadiazole (B1194373) moiety with a pyridine ring has also been explored as a promising strategy for developing new anticancer drugs. acs.org This approach aims to overcome challenges such as drug resistance and toxicity associated with existing therapies. acs.org

Innovations in Materials Science and Engineering

The unique properties of the tetrafluoropyridine ring make it an attractive building block for the creation of advanced materials with tailored characteristics.

Precursors for Advanced Polymer Materials and Vitrimers

Perfluoropyridine (PFPy) and its derivatives, such as this compound, are valuable precursors for the synthesis of high-performance polymers and network materials. mdpi.com The high reactivity of the perfluorinated pyridine ring towards nucleophilic aromatic substitution (SNAr) allows for the facile incorporation of this moiety into polymer backbones or as cross-linking agents. mdpi.com

Fluorinated polymers derived from these precursors often exhibit enhanced thermal stability, chemical resistance, and specific optical or electrical properties. mdpi.com For example, copolymers have been synthesized by reacting PFPy with diols, resulting in materials with potential applications in demanding environments. mdpi.com

A particularly exciting area of research is the use of dynamic covalent chemistry to create vitrimers. researchgate.net Vitrimers are a class of polymers that behave like thermosets at operating temperatures but can be reprocessed and reshaped like thermoplastics at elevated temperatures. This unique property is due to the presence of exchangeable covalent bonds within the polymer network. The reactive sites on the tetrafluoropyridine ring could potentially be utilized to introduce dynamic linkages, leading to the development of novel fluorinated vitrimers with self-healing capabilities, recyclability, and shape-memory effects. researchgate.net

| Polymer Type | Precursor | Key Property | Potential Application | Reference |

| Fluoropolymers | Perfluoropyridine (PFPy) | Thermal stability, chemical resistance | High-performance materials | mdpi.com |

| Vitrimers | Functionalized Pyridines | Reprocessability, self-healing | Advanced sustainable materials | researchgate.net |

Application in Organic Light-Emitting Diodes (OLEDs) and Other Electronic Devices

The development of advanced materials for organic light-emitting diodes (OLEDs) is a rapidly growing field of research. One promising class of materials for next-generation OLEDs are those that exhibit thermally activated delayed fluorescence (TADF). wikipedia.orgyoutube.com The TADF mechanism allows for the efficient conversion of electrically generated triplet excitons into singlet excitons, which then emit light through fluorescence. wikipedia.orgyoutube.com This process can theoretically enable 100% internal quantum efficiency in OLED devices. youtube.com

The design of TADF emitters often involves the synthesis of molecules with distinct electron-donating and electron-accepting moieties. The bromo- and polyfluoropyridyl units are attractive components in the construction of these materials. While direct application of this compound in commercial OLEDs is not extensively documented in readily available literature, its structural motifs are highly relevant. The electron-withdrawing nature of the tetrafluoropyridine ring makes it a suitable acceptor unit. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, allowing for the attachment of donor groups to create the desired donor-acceptor architecture.

Research has shown that pyridine-3,5-dicarbonitrile (B74902) moieties are valuable in developing metal-free OLEDs. nih.gov Furthermore, the synthesis of sophisticated pyridine-3,5-dicarbonitriles often starts from brominated precursors. nih.gov For instance, the synthesis of certain OLED materials has utilized 4'-bromo-2,2':6',2''-terpyridine as a key intermediate in palladium-catalyzed coupling reactions to build complex device components. rsc.org

The general principle involves using a brominated pyridine derivative as a core or a building block to which other aromatic systems, often with electron-donating properties, are attached. This modular approach allows for the fine-tuning of the electronic properties of the final molecule to achieve efficient TADF.

Synthesis of Ionic Liquids and Related Functional Materials

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green solvents" and functional materials due to their unique properties like low vapor pressure, high thermal stability, and tunable solubility. pfascentral.org The incorporation of fluorine into ionic liquids can further enhance their properties. nih.gov

While the direct synthesis of ionic liquids from this compound is a specialized area of research, the synthesis of fluorinated pyridinium-based ionic liquids demonstrates the utility of related structures. For example, pyridinium-based ionic liquids can be synthesized by the N-alkylation of pyridine with alkyl halides, such as 1-bromobutane (B133212) or 1-bromohexane. nih.gov

A more direct link to the utility of the tetrafluoropyridine scaffold is the synthesis of precursors for fluorinated ionic liquids. Research has demonstrated the synthesis of 4-(4-(2-bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine from pentafluoropyridine and 4-(2-bromoethyl)phenol. agropages.com This reaction proceeds via a nucleophilic aromatic substitution (SNAr) at the 4-position of the perfluorinated pyridine ring, highlighting the reactivity of this position. agropages.com The resulting molecule contains a reactive bromoethyl group that can be further modified to create an ionic liquid.

| Precursor | Reagents | Product | Application |

| Pentafluoropyridine | 4-(2-bromoethyl)phenol, Cs2CO3 | 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine | Precursor for Ionic Liquids |

| Pyridine | 1-Bromobutane | N-Butylpyridinium Bromide | Ionic Liquid |

| Pyridine | 1-Bromohexane | N-Hexylpyridinium Bromide | Ionic Liquid |

This table showcases examples of synthetic routes to pyridinium-based ionic liquids and their precursors.

Development of Polyfluorinated Aromatic Systems for Specialized Materials

The tetrafluoropyridinyl group is a key building block for a variety of advanced materials due to the unique properties conferred by the fluorine atoms. The C-Br bond in this compound provides a reactive site for the construction of complex polyfluorinated aromatic systems through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. This compound can be coupled with various arylboronic acids to form 4-aryl-2,3,5,6-tetrafluoropyridines. This method is highly versatile and tolerant of many functional groups, allowing for the synthesis of a wide range of polyfluorinated biaryl compounds. Studies on related polybrominated pyridines have demonstrated the regioselectivity of Suzuki-Miyaura reactions, which is crucial for the controlled synthesis of complex molecules. nih.govnih.gov

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound. This reaction is also a powerful tool for creating new C-C bonds. For example, this compound can react with organostannanes to introduce various organic moieties at the 4-position of the tetrafluoropyridine ring. The Stille reaction has been used to synthesize dihydrophenanthrenes through intramolecular coupling of aryl halides. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The Sonogashira coupling of this compound with various alkynes provides access to 4-alkynyl-2,3,5,6-tetrafluoropyridines. These alkynyl-functionalized fluorinated pyridines can serve as building blocks for more complex conjugated systems with potential applications in materials science. The Sonogashira reaction is known for its mild reaction conditions. organic-chemistry.orglibretexts.org

| Cross-Coupling Reaction | Reactants | Product Type |

| Suzuki-Miyaura | This compound + Arylboronic acid | 4-Aryl-2,3,5,6-tetrafluoropyridine |

| Stille | This compound + Organostannane | 4-Substituted-2,3,5,6-tetrafluoropyridine |

| Sonogashira | This compound + Terminal Alkyne | 4-Alkynyl-2,3,5,6-tetrafluoropyridine |

This table summarizes the key cross-coupling reactions involving this compound for the synthesis of polyfluorinated aromatic systems.

Utility in Agrochemical Development

Fluorine-containing compounds play a crucial role in modern agrochemicals. The introduction of fluorine atoms into a molecule can significantly enhance its biological activity, metabolic stability, and other physicochemical properties. chemeurope.comnih.gov The tetrafluoropyridine moiety is therefore a valuable scaffold in the design of new and more effective pesticides.

This compound serves as a key intermediate for the synthesis of various bioactive molecules used in agriculture. The bromine atom can be readily displaced or used as a coupling site to introduce the desired pharmacophore.

Fluorinated pyridine derivatives are important intermediates in the production of many modern pesticides. agropages.com For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a key intermediate for several crop-protection products. pfascentral.org While specific examples directly starting from this compound are proprietary and less documented in open literature, the principle of using polyhalogenated pyridines as precursors is well-established. For instance, the synthesis of fungicidal anilinopyrimidines has involved modifications on the benzene (B151609) ring, including the introduction of fluorine atoms to enhance activity. nih.gov The tetrafluoropyridine core offers a platform to develop analogs of existing agrochemicals with potentially improved properties.

The presence of multiple fluorine atoms in the pyridine ring of this compound derivatives can lead to a significant enhancement in the efficacy of agrochemicals. chemeurope.comnih.gov Fluorine's high electronegativity can alter the electronic properties of the molecule, leading to stronger binding to target enzymes or receptors. nih.gov It can also increase the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism, thereby prolonging its activity in the field.

The incorporation of fluorine can also improve the lipophilicity of a molecule, which can enhance its uptake and transport within the target pest or plant. frontiersin.org Research on fluorinated Schiff bases has shown that the presence and position of fluorine atoms can be critical for their antifungal activity. frontiersin.org Similarly, many recently developed herbicides contain at least one fluorine atom and are highly effective with fewer environmental side effects. nih.gov The combination of a tetrafluoropyridine ring with other functional groups, such as sulfonamides, has been shown to increase antibacterial and even anticancer activity, suggesting a broad potential for this structural motif in creating bioactive molecules. nih.gov

Versatile Building Block in Complex Organic Synthesis

Beyond its specific applications in materials and agrochemicals, this compound is a highly versatile building block for the synthesis of complex organic molecules. Its utility stems from the presence of two key reactive features: the C-Br bond and the highly fluorinated pyridine ring.

The bromine atom at the 4-position is particularly susceptible to a wide range of nucleophilic substitution and cross-coupling reactions, as detailed in section 4.2.4. This allows for the precise introduction of a vast array of substituents, making it a valuable synthon for constructing intricate molecular architectures. frontiersin.org

The fluorine atoms on the pyridine ring, while generally more stable than the bromine, can also participate in nucleophilic aromatic substitution reactions, particularly at the 2- and 6-positions, under specific conditions. This provides an additional layer of synthetic versatility. The strong electron-withdrawing effect of the fluorine atoms activates the pyridine ring towards certain reactions and influences the reactivity of other parts of the molecule.

The ability to perform selective transformations at different positions of the polyhalogenated pyridine ring makes this compound a powerful tool for medicinal chemists and materials scientists in the construction of novel, highly functionalized heterocyclic compounds.

Computational and Theoretical Investigations of 4 Bromo 2,3,5,6 Tetrafluoropyridine

Charge Density Distribution Analysis and Intermolecular Interactions

The distribution of electrons within the molecule dictates its electrostatic properties and how it interacts with other molecules. Analysis of the charge density provides a basis for understanding crystal packing, molecular recognition, and chemical reactivity.

The crystal packing of fluorinated aromatic compounds is often governed by a complex interplay of non-covalent interactions. In the crystal structure of compounds containing the tetrafluoropyridyl moiety, various short-range interactions involving fluorine are observed.

In the crystal structure of 1,4-bis(2',3',5',6'-tetrafluoropyridylethynyl)benzene, which contains the C₅F₄N unit, H...F contacts are noted with distances ranging from 2.55 to 2.74 Å. unilag.edu.ng Studies on related fluorinated pyridines have provided detailed analysis of F...F, F...C, and F...H interactions that dictate the crystal lattice. mdpi.com Halogen bonding is another critical interaction. A search of the Cambridge Structural Database (CSD) identifies a halogen-bonded complex between 4-bromo-2,3,5,6-tetrafluoropyridine and pyridine (B92270) (CSD refcode: FOFZOS), where a stabilizing R-Br...N intermolecular halogen bond is present. mdpi.com The interaction energy for this specific bond was estimated to be -6.63 kcal/mol, highlighting the significance of the bromine atom in directing intermolecular assembly. mdpi.com

Table 2: Examples of Intermolecular Interactions

| Interaction Type | Donor-Acceptor | Distance (Å) | Compound Context |

|---|---|---|---|

| Hydrogen Bond | C-H...F | 2.55 - 2.74 | 1,4-bis(2',3',5',6'-tetrafluoropyridylethynyl)benzene |

| Halogen Bond | C-Br...N | - | Complex of this compound and pyridine |

Data sourced from crystallographic studies of related structures. unilag.edu.ngmdpi.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map for this compound reveals distinct regions of positive and negative potential.

Calculations show that the negative potential is concentrated around the electronegative nitrogen and fluorine atoms, making them sites for electrophilic attack. nih.govrsc.org Conversely, a region of positive electrostatic potential, known as a σ-hole, is located on the bromine atom along the extension of the C-Br bond. mdpi.com This positive region allows the bromine to act as a Lewis acid and form the halogen bonds discussed previously. The MEP analysis provides crucial information about the size, shape, and charge density distribution, which are essential for understanding the molecule's chemical reactivity and intermolecular interactions. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have become indispensable in elucidating the intricate details of reaction mechanisms involving polyfluorinated aromatic compounds. For this compound, these investigations are crucial for predicting its behavior in key synthetic transformations such as Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions.

Transition State Calculations for SNAr and Cross-Coupling Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like tetrafluoropyridine. The high electronegativity of the fluorine atoms and the nitrogen atom in the ring significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the aromatic system susceptible to nucleophilic attack. Computational studies on related polyfluorinated pyridines, such as pentafluoropyridine (B1199360), have provided significant insights into the transition states of these reactions.

In a typical SNAr reaction on a polyfluorinated pyridine, the attack of a nucleophile leads to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. Transition state calculations using DFT can map the potential energy surface of this process, identifying the energy barriers for both the formation of the Meisenheimer intermediate and the subsequent departure of the leaving group. For this compound, nucleophilic attack is generally favored at the C4 position, para to the nitrogen atom, due to the strong activating effect of the pyridine nitrogen. The bromine atom at this position is the expected leaving group.

Cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, represent another important class of reactions for modifying this compound. These reactions typically involve the activation of the carbon-bromine (C-Br) bond. Computational studies can elucidate the mechanism of this activation, which can proceed through various pathways such as oxidative addition. For example, nickel-catalyzed cross-coupling reactions have been shown to activate C-F bonds in polyfluorinated pyridines, and similar principles would apply to the more reactive C-Br bond. rsc.orgresearchgate.net

The choice of catalyst and ligands is crucial, and computational modeling can help in their rational design by calculating the energies of intermediates and transition states for different catalytic cycles. For Suzuki-Miyaura cross-coupling reactions of other pyridyl electrophiles, DFT calculations have been employed to understand the role of the catalyst and ligands in facilitating the C-S bond activation, a process analogous to the C-Br activation in the target molecule. nih.govnih.gov

Below is an illustrative data table summarizing typical computational approaches used in studying such reaction mechanisms.

| Reaction Type | Computational Method | Basis Set | Information Obtained |

| SNAr | DFT (e.g., B3LYP) | 6-311G+(d,p) | Transition state geometries and energies, reaction energy profiles, nature of intermediates (e.g., Meisenheimer complex) |

| Cross-Coupling | DFT (e.g., M06) | SDD (for metals), 6-31G(d) (for other atoms) | Oxidative addition barriers, reductive elimination pathways, ligand effects on catalytic activity |

Energy Partitioning Studies in Photodissociation Processes

The photodissociation dynamics of halogenated aromatic molecules are of fundamental interest, with implications for atmospheric chemistry and photochemistry. When a molecule like this compound absorbs a photon of sufficient energy, it can undergo dissociation, typically involving the cleavage of the weakest bond, which in this case is the C-Br bond.

Computational studies can model the excited-state potential energy surfaces and predict how the excess energy from the photon is partitioned among the translational, vibrational, and rotational degrees of freedom of the resulting photofragments. While specific energy partitioning studies on the photodissociation of this compound are limited, research on similar brominated and fluorinated aromatic compounds provides a framework for understanding these processes.

Theoretical investigations into the photodissociation of brominated organic compounds often highlight the role of intersystem crossing from an initially excited singlet state to a dissociative triplet state. nih.gov The heavy bromine atom can enhance spin-orbit coupling, facilitating this process. nih.gov

Upon dissociation, the available energy, which is the difference between the photon energy and the bond dissociation energy, is distributed among the products. Computational models can predict the product energy distributions. For instance, studies on the photodissociation of cyanogen (B1215507) halides have shown that the rotational energy of the CN fragment can be significant and often follows a Boltzmann-like distribution, which can be modeled theoretically. rsc.org

For this compound, the photodissociation would yield a tetrafluoropyridyl radical and a bromine atom. The energy partitioning would depend on the shape of the excited-state potential energy surface along the C-Br dissociation coordinate. A steep repulsive potential would lead to a high translational energy release, while a more complex potential energy surface could result in higher vibrational and rotational excitation of the tetrafluoropyridyl radical.

The following table outlines the key aspects of energy partitioning in photodissociation that can be investigated computationally.

| Energy Mode | Description | Factors Influencing Partitioning |

| Translational | Kinetic energy of the separating fragments. | Steepness of the repulsive excited-state potential energy surface. |

| Vibrational | Excitation of the vibrational modes of the polyatomic fragment (tetrafluoropyridyl radical). | Geometry changes between the ground and excited states, and the shape of the potential energy surface. |

| Rotational | Rotational motion of the polyatomic fragment. | Torque exerted on the fragment during dissociation, which is related to the geometry of the excited state. |

Advanced Spectroscopic and Analytical Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-bromo-2,3,5,6-tetrafluoropyridine and its derivatives. The presence of multiple NMR-active nuclei, specifically ¹H, ¹³C, and ¹⁹F, allows for a detailed investigation of molecular structure and purity.

¹H, ¹³C, and ¹⁹F NMR for Isomeric Differentiation and Stereochemical Assignments

The combination of ¹H, ¹³C, and ¹⁹F NMR provides unambiguous structural confirmation. Due to the absence of protons on the tetrafluoropyridine ring, the ¹H NMR spectrum of the parent compound is silent. However, for its derivatives, ¹H NMR is crucial for characterizing substituent groups.

¹⁹F NMR is particularly powerful for analyzing fluorinated aromatic compounds due to its high sensitivity and the wide dispersion of chemical shifts, which provides a wealth of structural information. wikipedia.orgbiophysics.org In this compound, the chemical equivalence of the fluorine atoms at the 2,6- and 3,5-positions results in a simplified spectrum, typically showing two main signals. The precise chemical shifts and the coupling constants (J-values) between fluorine nuclei are highly sensitive to the electronic environment and can be used to distinguish between isomers. wikipedia.orghuji.ac.il For instance, the substitution of the bromine atom would lead to distinct changes in the ¹⁹F NMR spectrum, allowing for clear differentiation between potential isomeric products. Computational methods are often used alongside experimental data to predict ¹⁹F chemical shifts, aiding in the correct assignment of signals in complex multifluorinated aromatics. nih.gov

¹³C NMR complements the other NMR data by providing information about the carbon skeleton. The carbon signals are split by the attached fluorine atoms, creating complex but informative patterns that confirm the substitution pattern of the pyridine (B92270) ring. The differentiation between isomers, such as those formed in substitution reactions, is readily achieved by analyzing the number of signals, their chemical shifts, and the C-F coupling constants in the ¹³C and ¹⁹F spectra. mdpi.com

Table 1: Representative NMR Data for a Tetrafluoroaromatic Moiety

This table is based on typical values for tetrafluoroaromatic systems and serves as an illustrative example.

| Nucleus | Typical Chemical Shift Range (ppm) | Multiplicity & Coupling | Structural Information |

| ¹⁹F | -85 to -95 | Multiplet (e.g., doublet of doublets) | Corresponds to F-2, F-6 positions adjacent to Nitrogen. |

| ¹⁹F | -150 to -160 | Multiplet (e.g., doublet of doublets) | Corresponds to F-3, F-5 positions meta to Nitrogen. |

| ¹³C | 135 to 150 | Multiplet (triplet of triplets) | Fluorine-bearing carbons (C-F), showing large C-F coupling constants. |

| ¹³C | 95 to 110 | Singlet or triplet | Bromine-bearing carbon (C-Br), influenced by adjacent fluorine atoms. |

Advanced NMR Techniques for Complex Molecular Architectures

For more complex molecules derived from this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are employed to resolve ambiguities and fully assign the structure. researchgate.netnih.gov

Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) map the coupling relationships between protons, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) is used to establish longer-range connections between protons and carbons (typically over 2-3 bonds).

In the context of fluorinated compounds, fluorine-based 2D NMR experiments are particularly insightful. researchgate.net For example, ¹⁹F-¹³C HSQC can directly correlate fluorine atoms with the carbons they are bonded to, and ¹⁹F-¹⁹F COSY can reveal through-bond or through-space correlations between different fluorine nuclei, which is invaluable for assigning stereochemistry and conformation in complex structures. researchgate.netresearchgate.net These advanced methods are critical when this compound is incorporated into larger molecules, such as polymers or pharmacologically active compounds. researchgate.net

Mass Spectrometry for Product Identification and Mechanistic Insights (e.g., GC-EIMS)

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and identifying the structure of reaction products involving this compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and analysis of complex reaction mixtures, providing insights into reaction pathways and mechanisms. nih.gov

In Electron Impact Mass Spectrometry (EIMS), the molecule is ionized and fragmented. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. libretexts.orgwikipedia.org For this compound, the molecular ion peak (M⁺) would be observed, and its mass would confirm the elemental composition. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion and any bromine-containing fragments, separated by 2 mass-to-charge units (m/z), which is a definitive indicator of the presence of a single bromine atom. nih.govresearchgate.net

Analysis of the fragmentation pathways can provide further structural information. Common fragmentation reactions include the loss of the bromine atom or a fluorine atom, or cleavage of the pyridine ring. wikipedia.orgyoutube.com By identifying the masses of these fragments, chemists can piece together the structure of the parent molecule and intermediates, helping to clarify reaction mechanisms. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments with great confidence.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of a closely related compound, 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, reveals important structural features that can be extrapolated to the pyridine analogue. nih.gov In the solid state, molecules often arrange themselves in highly ordered patterns influenced by intermolecular forces. For fluorinated aromatic compounds, interactions such as π–π stacking and halogen bonding (e.g., Br⋯F contacts) are significant. nih.gov These interactions dictate the crystal packing and can influence the material's bulk properties. X-ray analysis provides explicit data on these non-covalent interactions, measuring the distances and angles between interacting atoms. nih.gov

Table 2: Example Crystal Data for a 4-Bromo-tetrafluoroaryl Derivative (C₁₃H₄BrF₄N) nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.3560 (15) |

| b (Å) | 12.107 (2) |

| c (Å) | 12.723 (3) |

| Volume (ų) | 1133.1 (4) |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.935 |

| Key Intermolecular Contacts | Br⋯F [3.2405 (17) Å], F⋯F [2.894 (2) Å] |

Data obtained for 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, synthesized from a related precursor. nih.gov

Time-Resolved Spectroscopy for Photodissociation Dynamics (e.g., REMPI-TOFMS)

The study of how molecules behave upon absorption of light is the domain of photochemistry and photophysics, often investigated using time-resolved spectroscopy. Techniques like Resonance-Enhanced Multiphoton Ionization (REMPI) coupled with Time-of-Flight Mass Spectrometry (TOFMS) are powerful tools for probing photodissociation dynamics. researchgate.netnih.gov

While specific REMPI-TOFMS studies on this compound are not widely reported, the principles can be understood from studies on related molecules like pyridine and other halogenated aromatics. researchgate.netnih.gov In a typical experiment, a "pump" laser pulse excites the molecule to a higher electronic state. A second, time-delayed "probe" laser pulse then ionizes the molecule or its fragments. vu.lt By varying the delay between the pump and probe pulses, the evolution of the excited state and the formation of photofragments can be tracked in real-time, often on femtosecond to picosecond timescales. mdpi.comnih.gov

For this compound, a key photochemical process would be the cleavage of the carbon-bromine (C-Br) bond, which is typically the weakest bond in the molecule. Time-resolved studies could measure the rate of this bond cleavage and identify the resulting tetrafluoropyridyl radical. nih.gov Other potential dissociation channels, such as C-F bond cleavage or ring-opening, could also be investigated. researchgate.netacs.org REMPI-TOFMS provides high sensitivity and selectivity, allowing for the identification of different dissociation products and even their energy distributions, yielding deep insights into the fundamental mechanisms of how the molecule dissipates energy after absorbing light. nih.govnih.gov

Future Research Trajectories and Interdisciplinary Perspectives

Development of Green and Sustainable Synthetic Routes

While 4-Bromo-2,3,5,6-tetrafluoropyridine is a commercially available reagent, the development of more environmentally benign and sustainable synthetic methodologies remains a critical research goal. sigmaaldrich.com Future efforts will likely focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption in its synthesis and subsequent transformations.

One promising avenue is the exploration of mechanochemistry, which uses mechanical force to drive chemical reactions, often in the absence of bulk solvents. This approach aligns with the principles of green chemistry and has been recognized as a prospective direction for halogenation reactions. researchgate.net Another area of focus is the use of alternative energy sources, such as ultrasound irradiation, which has been shown to significantly shorten reaction times and improve yields in the synthesis of related polychloropyridine derivatives. orgchemres.org The development of catalytic direct C-H functionalization or fluorination/bromination sequences on simpler pyridine (B92270) precursors could also offer more atom-economical and sustainable routes compared to traditional multi-step syntheses. nottingham.ac.uk

Exploration of Novel Catalytic Transformations

The synthetic utility of this compound is largely defined by the transformations it can undergo. dokumen.pub While palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are well-established for functionalizing the C4-position, future research will delve into novel catalytic systems to expand its reaction scope. grafiati.comunilag.edu.ng

A significant future direction is the development of catalytic systems that utilize earth-abundant and less toxic metals as alternatives to precious metals like palladium. rsc.org Furthermore, the exploration of main-group elements as catalysts for C-F bond activation is an emerging field. Recent studies have demonstrated that simple, commercially available phosphines can catalyze hydrodefluorination (HDF) and aminodefluorination of highly electron-poor fluoroarenes, including derivatives of pentafluoropyridine (B1199360). acs.orgnih.gov Applying these metallomimetic catalytic strategies to this compound could unlock new, selective transformations at the fluorinated positions.

Photoredox catalysis also presents a powerful tool for forging new bonds under mild conditions. mdpi.com Investigating light-mediated reactions of this compound could lead to novel C-C and C-heteroatom bond-forming reactions that are inaccessible through traditional thermal methods.

| Catalyst Type | Reaction | Potential Advancement |

| Palladium | Sonogashira Coupling | Synthesis of rigid-rod fluorinated materials for electronics. unilag.edu.ng |

| Simple Phosphines | C-F Bond Activation (HDF) | Precious-metal-free catalysis for selective defluorination. acs.orgnih.gov |

| Photoredox Catalysts | Aromatic Halogen Substitution | Mild, light-driven reactions for novel functionalization. mdpi.com |

Expansion into Bio-conjugation and Bio-imaging Applications

The highly electrophilic nature of the perfluoropyridine ring makes it an attractive moiety for bioconjugation, particularly for modifying proteins and peptides at specific sites. researchgate.net The reaction of pentafluoropyridine with amino acid residues like serine has been demonstrated, laying the groundwork for using fluoropyridyl units as stable linkers. researchgate.net this compound offers a dual-functional handle: the perfluoropyridyl ring for initial conjugation and the bromine atom for subsequent orthogonal functionalization, for example, via palladium catalysis.

Future research will likely focus on exploiting this dual reactivity for creating complex biomolecular constructs. This could involve attaching imaging agents, therapeutic payloads, or other reporter groups. The development of ¹⁸F-labeled analogues of this compound is another exciting prospect, with potential applications in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. smolecule.com The unique electronic properties of the tetrafluoropyridyl group could also be harnessed to develop novel probes for bio-imaging, where the fluorinated ring modulates the photophysical properties of a linked chromophore.

Design of Next-Generation Fluorinated Materials

Fluorinated organic materials are crucial for a range of advanced technologies, including electronics and optoelectronics. dokumen.pub this compound is an ideal building block for these materials due to the profound effect of fluorine atoms on molecular properties such as thermal stability, solubility, and electronic levels.

A key future trajectory is the synthesis of highly functionalized, polycyclic aromatic systems for use in Organic Light-Emitting Diodes (OLEDs). Recently, this compound was used as a starting material to create novel orange-red multiple resonance thermally activated delayed fluorescence (MR-TADF) emitters. rsc.orgrsc.org This was achieved through a facile, catalyst-free aromatic nucleophilic substitution followed by a lithium-bromine exchange and tandem electrophilic borylation. rsc.org This strategy opens the door to a new generation of narrowband emitters for high-resolution displays.

Further research will involve incorporating this bromo-tetrafluoropyridyl unit into other conjugated backbones, such as polymers and dendrimers, to create materials with tailored optical and electronic properties for applications in transistors, solar cells, and sensors. smolecule.com

| Material Class | Application | Role of this compound |

| MR-TADF Emitters | OLED Displays | Key precursor for synthesizing B,N-doped polycyclic aromatic hydrocarbons. rsc.orgrsc.org |

| Rigid-Rod Polymers | Electronics, Optoelectronics | Building block for creating highly stable, conjugated systems. unilag.edu.ng |

| Fluorinated Liquid Crystals | Display Technology | Component to modify and control mesophase behavior and properties. dokumen.pub |

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental synthesis and computational modeling is becoming indispensable for modern chemical research. For this compound, computational methods like Density Functional Theory (DFT) have already been successfully employed to study its molecular structure, vibrational spectra, and electronic properties, with results showing excellent agreement with experimental data. orgchemres.orgscience.govresearchgate.net

Future research will leverage this synergy more proactively. Computational studies can be used to predict the reactivity and regioselectivity of novel transformations, guiding experimental efforts and minimizing trial-and-error synthesis. researchgate.netmdpi.com For example, modeling the transition states of catalytic reactions can help in understanding reaction mechanisms and in designing more efficient catalysts. acs.orgnih.gov The photodissociation dynamics of the C-Br bond have been investigated through a combination of REMPI-TOF experiments and time-dependent DFT calculations, providing deep insight into the excited-state processes. researchgate.netresearchgate.netresearchgate.netacs.orgacs.org This integrated approach is crucial for designing new photochemically active materials and for understanding potential degradation pathways. By predicting properties such as HOMO-LUMO gaps, dipole moments, and intermolecular interaction potentials, computational chemistry will accelerate the design of next-generation materials derived from this compound. orgchemres.orgrsc.org

Q & A

Q. What are the primary synthetic routes to 4-bromo-2,3,5,6-tetrafluoropyridine and its derivatives?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution of pentafluoropyridine. For example:

- Bromination : Reacting pentafluoropyridine with bromine sources (e.g., AlBr₃ or HBr) under controlled conditions yields the 4-bromo derivative via selective substitution at the para position .

- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids can introduce aryl groups at the 4-position, though yields may vary depending on electronic effects .

Q. Key Table: Synthesis Methods

| Method | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Bromination of PFP | AlBr₃, 80°C, anhydrous DCM | 60-75% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | 5-40% |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is indispensable for tracking fluorine environments. For example, the 4-bromo substituent deshields adjacent fluorines, producing distinct splitting patterns .

- GC-MS : Used to confirm purity and identify byproducts (e.g., unreacted pentafluoropyridine) via retention time and fragmentation patterns .

- X-ray Crystallography : Resolves regiochemistry in derivatives, such as Schiff bases formed with amines .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Toxicity : Acute toxicity (Oral/Dermal/Inhalation LD₅₀) necessitates PPE (gloves, N95 mask, fume hood) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Decomposition : Avoid strong bases or heat (>100°C), which may generate toxic HF or aryl radicals .

Advanced Research Questions

Q. Why does this compound exhibit low reactivity in Suzuki-Miyaura couplings?

Methodological Answer: The electron-withdrawing fluorine and bromine substituents deactivate the pyridine ring, reducing oxidative addition efficiency. Evidence shows yields <5% with Pd(PPh₃)₄ due to poor transmetalation . To improve reactivity:

Q. How can hydrodefluorination (HDF) be applied to modify fluorinated pyridines?

Methodological Answer: NHC·Alane adducts selectively remove fluorine atoms. For example:

Q. What governs regioselectivity in Pd-catalyzed C–H functionalization of tetrafluoropyridines?

Methodological Answer:

- Electronic Effects : Electron-deficient C4 positions favor oxidative addition. For example, Pd(II) catalysts selectively functionalize C4 in 2,3,5,6-tetrafluoropyridine due to reduced electron density .

- Ligand Design : Bulky phosphine ligands (e.g., PCy₃) enhance C4 selectivity by sterically blocking C2/C6 positions .

Q. How does rhodium mediate C–F bond activation in fluoropyridines?

Methodological Answer: Rhodium complexes (e.g., [Rh{Si(OEt)₃}(PEt₃)₃]) activate C–F bonds via silyl-assisted pathways. Key steps:

Oxidative Addition : Rh inserts into the C–F bond, forming a Rh–F intermediate.

Silane Participation : HSi(OEt)₃ transfers hydride, yielding defluorinated products (e.g., 2,3,5,6-tetrafluoropyridine) .

- Computational Insight : DFT models show Rh–F bond strengths dictate selectivity for ortho vs. para activation .

Q. How can this compound be derivatized into bioactive compounds?

Methodological Answer:

Q. What computational methods model reaction pathways for fluoropyridine derivatives?

Methodological Answer:

- DFT Calculations : Optimize transition states for C–F activation (e.g., B3LYP/6-31G* level) .

- NMR Prediction : Gaussian09 simulates ¹⁹F chemical shifts to assign regiochemistry in complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.